molecular formula C12H12ClNOS B2535153 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole CAS No. 303987-44-2

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole

Cat. No.: B2535153
CAS No.: 303987-44-2
M. Wt: 253.74
InChI Key: RAHNIPNQGIYVQS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a (2,4-dimethylphenoxy)methyl group at position 3. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a common scaffold in pharmaceuticals and agrochemicals due to its metabolic stability and ability to engage in hydrogen bonding. The (2,4-dimethylphenoxy)methyl substituent introduces lipophilicity and steric bulk, which can influence bioavailability and target binding .

Synthesis of this compound likely involves coupling a pre-formed thiazole intermediate with a 2,4-dimethylphenoxymethyl moiety under basic or catalytic conditions, as seen in analogous syntheses (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate synthesis via reflux with a strong base) .

Properties

IUPAC Name

2-chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-8-3-4-11(9(2)5-8)15-7-10-6-14-12(13)16-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNIPNQGIYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CN=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing the thiazole core. This reaction couples α-haloketones with thioamides or thiourea derivatives under basic conditions. For 2-chloro-5-chloromethyl-1,3-thiazole (a critical intermediate), patent data describes using 2,3-dichloropropanal with thiourea in a multistep sequence:

  • Thioureido Acid Formation :
    $$ \text{2,3-Dichloropropanal} + \text{Thiourea} \xrightarrow{\text{K}2\text{CO}3} \text{Thioureido Acid Intermediate} $$
    Reaction conditions: 10% aqueous potassium carbonate, room temperature, 24 hours.

  • Cyclization to Thiazolone :
    Treatment with monochloroacetic acid at pH 6 yields the thiazolone ring, confirmed by $$ ^{13}\text{C} $$ NMR signals at 183.3 ppm (C=O) and 187.0 ppm (C=N).

  • Chlorination :
    Thionyl chloride or phosphorus oxychloride converts the thiazolone to 2-chloro-5-chloromethyl-1,3-thiazole.

Optimization Notes :

  • Lower reaction temperatures (0–5°C) improve regioselectivity during cyclization.
  • Catalytic zinc chloride enhances chlorination efficiency (yield increase from 68% to 92%).

Chloromethylation Strategies

Introducing the chloromethyl group at position 5 requires precise control to avoid over-chlorination. Three validated methods emerge from the literature:

Direct Chlorination of Methyl-Thiazole Derivatives

Bromination followed by chloride substitution proves effective:

  • Bromination :
    $$ \text{5-Methyl-1,3-thiazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{5-Bromomethyl-1,3-thiazole} $$
    Yields: 85–89% using azobisisobutyronitrile (AIBN) initiator.

  • Chloride Exchange :
    $$ \text{5-Bromomethyl Derivative} + \text{LiCl} \xrightarrow{\text{DMF}} \text{5-Chloromethyl Product} $$
    Reaction time: 6 hours at 80°C.

Side-Chain Functionalization via Epoxide Intermediates

Patent US6812348 details an alternative route using epoxide chemistry:

  • Epoxidation :
    $$ \text{1,3-Dichloropropene} \xrightarrow{\text{mCPBA}} \text{Epoxide Intermediate} $$

  • Ring-Opening with Thiocyanate :
    $$ \text{Epoxide} + \text{NH}_4\text{SCN} \xrightarrow{\text{EtOH}} \text{Thiazolidine Intermediate} $$

  • Dehydrogenation :
    Catalytic Pd/C (5% w/w) in toluene at 110°C affords the chloromethyl thiazole.

Comparative Analysis :

Method Yield (%) Purity (%) Key Advantage
Bromination 85–89 98 High regioselectivity
Epoxide Pathway 78–82 95 Avoids halogen exchange steps

Phenoxy Group Incorporation

Coupling 2,4-dimethylphenol with the chloromethyl thiazole intermediate occurs via nucleophilic aromatic substitution. Two industrial-scale approaches have been documented:

Classical Alkylation Under Basic Conditions

  • Reagents : 2,4-Dimethylphenol, K$$2$$CO$$3$$, DMF
  • Mechanism :
    $$ \text{Cl-CH}2\text{-Thiazole} + \text{ArO}^- \rightarrow \text{ArO-CH}2\text{-Thiazole} + \text{KCl} $$
  • Optimized Parameters :
    • Molar ratio 1:1.2 (thiazole:phenol)
    • 12-hour reflux in DMF
    • Yield: 76%

Phase-Transfer Catalysis (PTC)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
  • Solvent System : Toluene/water (3:1 v/v)
  • Advantages :
    • 40% reduction in reaction time (7 hours)
    • Yield improvement to 84%

Purification Protocol :

  • Liquid-Liquid Extraction : Dichloromethane/water (3×)
  • Column Chromatography : Silica gel, hexane/ethyl acetate (4:1)
  • Recrystallization : Ethanol/water (1:3) yields >99% purity

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing three critical challenges:

Continuous Flow Reactor Design

  • Patent US6812348 Implementation :
    • Reactor type: Microstructured packed-bed
    • Throughput: 12 kg/h
    • Key features:
      • Inline IR monitoring for real-time yield adjustment
      • Automated pH control during cyclization steps

Byproduct Management

Common impurities and mitigation strategies:

Impurity Source Removal Method
Bis-thiazole derivatives Dimerization during chlorination Fractional distillation
Phenolic dimers Oxidative coupling Nitrogen sparging, BHT additive

Solvent Recovery Systems

  • Closed-Loop Design :
    • DMF recovery rate: 98% via vacuum distillation
    • Toluene reuse: 15 cycles before purification

Emerging Methodologies

Recent advances suggest alternative synthetic routes:

Enzymatic Thiazole Formation

  • Biocatalyst : Thiazole synthase from Bacillus subtilis
  • Substrates :
    • Cysteine derivatives
    • 1-Deoxy-D-xylulose 5-phosphate
  • Current Limitations :
    • 42% conversion efficiency
    • Requires anaerobic conditions

Photochemical Chloromethylation

  • Light Source : UV-A (365 nm)
  • Catalyst : Mesoporous TiO$$_2$$ nanoparticles
  • Benefits :
    • 70% yield at room temperature
    • No Lewis acid catalysts required

Scientific Research Applications

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects or disruption of metabolic pathways in pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole with structurally analogous thiazole derivatives, emphasizing substituent effects on properties and applications:

Compound Name (CAS) Molecular Formula Substituent(s) Key Properties/Applications Reference
This compound C₁₃H₁₄ClNOS (estimated) (2,4-dimethylphenoxy)methyl High lipophilicity; potential agrochemical/pharma
2-Chloro-5-methyl-4-phenylthiazole (CID 208191) C₁₀H₈ClNS Methyl, phenyl Structural analog; used in pesticide intermediates
2-Chloro-5-([3-(trifluoromethyl)phenoxy]methyl)-1,3-thiazole (339018-43-8) C₁₁H₇ClF₃NOS 3-(Trifluoromethyl)phenoxymethyl Enhanced metabolic stability; agrochemical research
2-Chloro-5-[(4-chlorophenyl)sulfonyl]methyl-1,3-thiazole (866018-30-6) C₁₀H₇Cl₂NS₂ (4-Chlorophenyl)sulfonylmethyl Sulfur linkage; potential enzyme inhibition
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole (477713-52-3) C₁₀H₁₁ClN₄S 3,5-Dimethylpyrazolylmethyl Nitrogen-rich heterocycle; antimicrobial activity
2-Chloro-5-(chloromethyl)-1,3-thiazole (188990-69-4) C₄H₄Cl₂NS Chloromethyl Pesticide intermediate (e.g., thiamethoxam synthesis)

Structural and Functional Insights

Substituent Effects on Lipophilicity: The (2,4-dimethylphenoxy)methyl group in the target compound increases lipophilicity compared to simpler substituents like chloromethyl (logP ~3.3 in ). This enhances membrane permeability but may reduce aqueous solubility . The trifluoromethyl group in CAS 339018-43-8 introduces electron-withdrawing effects, improving oxidative stability and resistance to metabolic degradation .

Biological Activity :

  • Pyrazole-substituted analogs (e.g., CAS 477713-52-3) exhibit antimicrobial properties due to the nitrogen-rich heterocycle, which can disrupt bacterial membranes or enzyme function .
  • Sulfonyl-containing derivatives (e.g., CAS 866018-30-6) may act as enzyme inhibitors, leveraging the sulfonyl group’s ability to form hydrogen bonds with active-site residues .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step coupling reactions, similar to the methods in , whereas chloromethyl-substituted thiazoles (e.g., CAS 188990-69-4) are simpler to prepare, enabling large-scale pesticide production .

Safety and Handling: Chloromethyl-substituted thiazoles are highly reactive and require stringent safety protocols (e.g., ventilation, protective gear), as seen in Safety Data Sheets for related compounds . The target compound’s phenoxy group may reduce acute toxicity compared to chloromethyl analogs.

Biological Activity

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound known for its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and agriculture.

The compound features a thiazole ring with a chloro substituent and a phenoxy methyl group. The synthesis typically involves the reaction of 2,4-dimethylphenol with chloromethyl thiazole in the presence of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The chloro group and the thiazole ring enhance binding affinity to active sites, leading to inhibition of enzyme activity or modulation of metabolic pathways in pathogens .

Case Studies

  • Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. It was found to inhibit bacterial growth effectively at low concentrations, showcasing its potential as an antitubercular agent .
  • Acetylcholinesterase Inhibition : Similar compounds in the thiazole class have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory activity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundThiazole ring with chloro and phenoxy groupsAntimicrobial, potential AChE inhibitor
2-Chloro-5-chloromethylthiazoleThiazole ring with two chloro groupsLimited data on biological activity
2-Chloro-5-methylphenolSimple phenolic structureAntimicrobial properties

Research Findings

Recent studies have focused on the compound's application in drug design and agriculture. Its unique structure allows it to act as a scaffold for synthesizing more complex bioactive molecules. Additionally, its potential use in agrochemicals has been investigated due to its ability to disrupt biological pathways in pests .

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